7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H21ClN6O and its molecular weight is 408.89. The purity is usually 95%.
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Biological Activity
The compound 7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article compiles various research findings regarding its biological activity, including data tables and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a triazole ring fused with a pyrimidine system, which is known to influence biological activity through various mechanisms.
Anticancer Activity
Research has indicated that compounds similar to the target molecule exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and transcription in cancer cells.
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis in cancer cells through the inhibition of topoisomerase IIα. Studies have demonstrated that certain derivatives can achieve an IC50 value as low as 1 μM against various cancer cell lines such as HL-60 and HCT116 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies using the disc diffusion method have shown promising results against common pathogens:
Pathogen | Zone of Inhibition (mm) | Concentration (µg/mL) |
---|---|---|
Escherichia coli | 15 | 100 |
Staphylococcus aureus | 18 | 100 |
Pyricularia oryzae | 12 | 100 |
These results indicate that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating bacterial infections .
Case Study 1: Anticancer Efficacy
A study conducted by Sakr et al. explored the anticancer effects of various triazolo derivatives, including our compound of interest. The study reported that treatment with these compounds led to significant cell cycle arrest at the G2/M phase and induced apoptosis in Caco-2 cells. This suggests that similar structural motifs in triazolo compounds could lead to effective anticancer therapies .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial efficacy, researchers tested the compound against a panel of bacterial strains. The results indicated that the compound exhibited a dose-dependent response, with higher concentrations yielding greater zones of inhibition. This supports the potential use of this compound in developing new antimicrobial agents .
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O/c1-12-17(19(23)29)18(13-4-8-15(22)9-5-13)28-21(24-12)25-20(26-28)14-6-10-16(11-7-14)27(2)3/h4-11,18H,1-3H3,(H2,23,29)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAFCZXBOZMANT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)N(C)C)N1)C4=CC=C(C=C4)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.